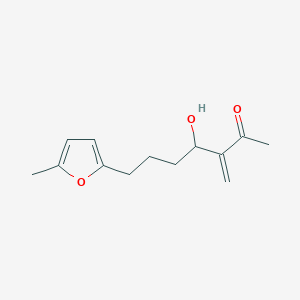
4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one is an organic compound that belongs to the class of heptanones. These compounds are characterized by a seven-carbon chain with a ketone functional group. The presence of a furan ring and a hydroxyl group in the structure suggests potential biological activity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between a furan derivative and a suitable ketone precursor. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity.
化学反应分析
Types of Reactions
4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Formation of 4-oxo-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one.
Reduction: Formation of 4-hydroxy-7-(5-methylfuran-2-yl)-3-methylheptan-2-ol.
Substitution: Formation of various substituted furan derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential biological activity due to the presence of the furan ring and hydroxyl group.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring and hydroxyl group may play key roles in binding to these targets and exerting effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-7-(5-methylfuran-2-yl)-3-heptanone: Lacks the methylidene group.
4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylheptan-2-one: Lacks the double bond in the heptanone chain.
4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylidenehexan-2-one: Has a shorter carbon chain.
Uniqueness
The presence of both a furan ring and a methylidene group in 4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical reactivity and potential biological activity.
属性
CAS 编号 |
116118-63-9 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
4-hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one |
InChI |
InChI=1S/C13H18O3/c1-9-7-8-12(16-9)5-4-6-13(15)10(2)11(3)14/h7-8,13,15H,2,4-6H2,1,3H3 |
InChI 键 |
FVVIBLMJVOHJBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)CCCC(C(=C)C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)
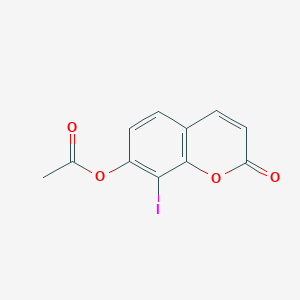
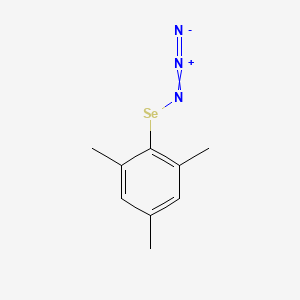

![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
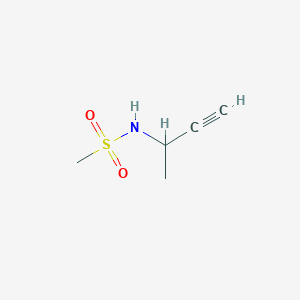
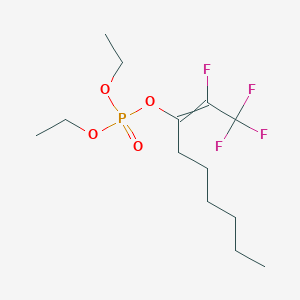
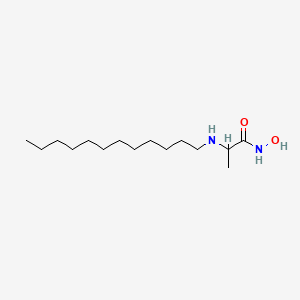
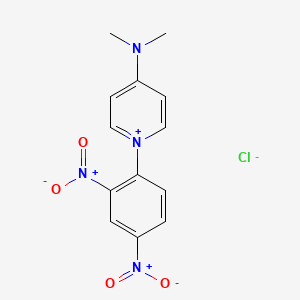

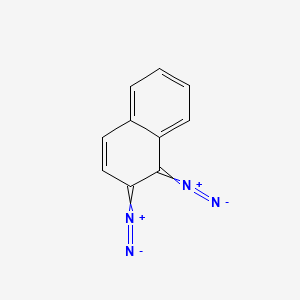
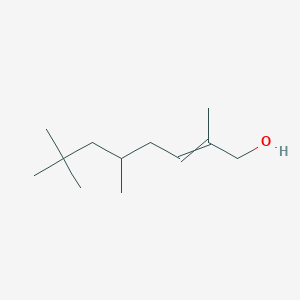
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
